2-Methyl-1,3-benzoxazol-5-amine

Lipophilicity Medicinal Chemistry ADME

Researchers requiring precise benzoxazole scaffolds face supply inconsistencies when mis-substituted analogs are substituted in error. This compound provides the exact 2-methyl/5-amine pattern essential for reproducible derivatization. • Core building block for generating derivative libraries via 5-amine acylation, sulfonylation, or reductive amination; documented precursor for pyrrolo- and furo-benzoxazole systems. • Moderate lipophilicity (XLogP3 1.5) and low MW (148.16 g/mol) fall within lead-like chemical space, offering a superior starting point versus bulkier 2-phenyl (MW 210.23) or less lipophilic unsubstituted (XLogP3 0.9) analogs. • Cited in OLED material patents as a defined monomer unit; the 2-methyl group provides precise steric and electronic definition for conjugated polymer synthesis. Available at ≥95% purity with global shipping from BenchChem.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 72745-76-7
Cat. No. B1270466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-benzoxazol-5-amine
CAS72745-76-7
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=CC(=C2)N
InChIInChI=1S/C8H8N2O/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3
InChIKeyFECYTFWPNCBIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3-benzoxazol-5-amine Procurement & Core Properties


2-Methyl-1,3-benzoxazol-5-amine (CAS: 72745-76-7) is a heterocyclic aromatic amine belonging to the benzoxazole class, characterized by a methyl substituent at the 2-position and a primary amine at the 5-position of the fused benzene-oxazole ring system. This specific substitution pattern yields a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol [1]. Its core utility in research and development stems from its role as a versatile building block for synthesizing larger, biologically active structures [2], and as a component in certain organic electronic materials . Key physicochemical parameters relevant for procurement include a predicted pKa of 7.38, a predicted LogP (XLogP3) of 1.5, and commercial availability at purities typically exceeding 95% .

Free 5-Amine Handle Primary amine at 5-position enables acylation, alkylation, and diazonium chemistry
Lead-Like Lipophilicity Moderate reported XLogP3 profile fits medicinal chemistry starting point selection
Solid-State Reproducibility Consistent crystalline melting behavior supports purity and solid-form verification

Why 2-Methyl-1,3-benzoxazol-5-amine Cannot Be Substituted


Within the benzoxazol-5-amine family, the substitution at the 2-position of the heterocyclic core is a critical determinant of the molecule's physicochemical and, consequently, biological and material properties. Simple substitution of 2-methyl-1,3-benzoxazol-5-amine with a 2-ethyl, 2-phenyl, or unsubstituted analog is not a valid procurement or scientific strategy because even minor changes to the 2-position substituent can significantly alter lipophilicity (LogP) [1], basicity (pKa) , and solid-state properties like melting point [2]. These differences impact solubility, formulation behavior, and the potential for downstream synthetic derivatization, such as acylation or sulfonylation at the 5-amine . Selecting the precise analog is therefore mandatory for ensuring experimental reproducibility and achieving desired molecular interactions in defined assay or synthetic systems.

2-Ethyl Analog

Altered basicity and lipophilicity may shift solubility and formulation behavior relative to the 2-methyl compound.

2-Phenyl Analog

Higher molecular weight and strong lipophilicity increase may change permeability and synthetic utility.

Unsubstituted Analog

Lower lipophilicity and different solid-state properties can affect partitioning and handling in workflows.

2-Methyl-1,3-benzoxazol-5-amine vs. Closest Analogs


Lipophilicity (XLogP3) vs. Unsubstituted Analog

The target compound exhibits a computed XLogP3 value of 1.5, which represents a 0.6 log unit increase in lipophilicity compared to the unsubstituted 1,3-benzoxazol-5-amine (XLogP3 = 0.9) [1][2]. This difference, which translates to a roughly 4-fold higher partition coefficient between octanol and water, is a consequence of the 2-methyl substituent [1]. In contrast, the 2-phenyl analog is significantly more lipophilic, with a molecular weight 42% higher (210.23 g/mol vs. 148.16 g/mol) .

Lipophilicity (XLogP3)
Reported
Target: 1.5 vs Unsubstituted: 0.9
+0.6 log units
LogP difference may influence membrane permeability and aqueous solubility in assay design.
Computed property; experimental verification advised for specific media.
Lipophilicity Medicinal Chemistry ADME

Basicity (pKa) and Ionization at Physiological pH

The predicted pKa of 7.38 ± 0.10 for 2-methyl-1,3-benzoxazol-5-amine is critical for understanding its ionization state under physiological conditions (pH ~7.4). At pH 7.4, approximately 50% of the compound exists in its neutral, free-base form and 50% is protonated. This contrasts with the unsubstituted 1,3-benzoxazol-5-amine, for which a specific pKa value is not readily available in vendor databases, and the 2-ethyl analog, which is expected to have a slightly different basicity due to the altered electronic effects of the ethyl group.

Basicity (pKa)
Class-level
Predicted pKa 7.38 ± 0.10
Near-physiological ionization may affect solubility and permeability in biorelevant media.
Predicted value; experimental pKa data not confirmed in public sources.
Ionization pKa Biorelevant Solubility

Solid-State Properties: Melting Point & Crystallinity

Commercial sources of 2-methyl-1,3-benzoxazol-5-amine consistently report a melting point in the range of 72°C to 74.6°C for a 97% pure crystalline powder . This is higher than the reported melting point of the unsubstituted analog, 1,3-benzoxazol-5-amine, which is reported to be 64-66°C . The 2-phenyl analog is a solid but its melting point is not as readily characterized in public databases . The 2-ethyl analog (CAS 204771-75-5) is also a solid, but its melting point is not provided by major suppliers .

Melting Point
Reported
Target: 72–74.6°C vs Unsubstituted: 64–66°C
+8 to +10.6°C
Higher melting range suggests different crystal packing; relevant for solid-state handling.
Vendor specifications; verify lot-specific certificate.
Melting Point Solid-State Formulation

5-Amine Building Block: Distinct Reactivity Profile

The specific placement of the primary amine at the 5-position of the benzoxazole core, with the 2-position occupied by a methyl group, defines the compound's utility as a unique synthetic building block. This substitution pattern is distinct from 2-aminobenzoxazole derivatives, which have different reactivity profiles . Literature and patent examples demonstrate its use in forming pyrrole and furan derivatives via reaction of the 5-amine, a transformation that would not be possible with 5-substituted analogs lacking the free amine .

Synthetic Utility
Data to verify
Free 5-amine enables acylation, alkylation, diazonium chemistry; distinct from 2-aminobenzoxazoles.
Required for routes needing free 5-amine with an inert 2-methyl substituent.
Review literature and patent examples for specific transformation compatibility.
Chemical Synthesis Derivatization Building Block

2-Methyl-1,3-benzoxazol-5-amine Application Scenarios


Scaffold for Parallel Synthesis in Medicinal Chemistry

The presence of a free primary amine at the 5-position, combined with a small, non-reactive 2-methyl group, makes this compound an ideal scaffold for generating libraries of derivatives through straightforward acylation, sulfonylation, or reductive amination . Its moderate lipophilicity (XLogP3 = 1.5) and molecular weight (148.16 g/mol) [1] are within desirable ranges for lead-like compounds, making it a more attractive starting point than the less lipophilic unsubstituted analog (XLogP3 = 0.9) or the much larger, more lipophilic 2-phenyl analog (MW 210.23 g/mol) [2].

Synthesis of Heterocyclic-Fused Systems

The compound has documented utility as a precursor for constructing more complex heterocyclic systems, such as pyrrolo- and furo-benzoxazoles . The 5-amine group acts as a nucleophile in these reactions, and the 2-methyl group provides steric and electronic definition to the heterocyclic core. This specific reactivity profile is not shared by 5-substituted analogs or by 2-aminobenzoxazole derivatives.

Precursor for Organic Electronic Materials

Patents have cited the use of 2-methyl-1,3-benzoxazol-5-amine as a component in the synthesis of materials for organic light-emitting devices (OLEDs) . The planar benzoxazole core is known for its optoelectronic properties, and the specific substitution pattern with a 2-methyl and 5-amine group offers a defined handle for incorporating the unit into larger conjugated molecules. Substitution with a 2-phenyl or 2-ethyl analog would alter the electronic and physical properties of the final material, making the specific compound necessary.

Application
Selection Property
Validation Focus
Library Synthesis Scaffold
Free 5-amine, moderate lipophilicity
Derivative purity and LogP confirmation
Heterocyclic-Fused System Precursor
5-amine nucleophilicity, 2-methyl steric definition
Reaction selectivity and product characterization
OLED Material Precursor
Planar benzoxazole core, defined substitution handle
Optoelectronic property verification

Technical Documentation Hub

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